

## Off-Target Effects of Lansoprazole in Cellular Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), effectively reduces gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2][3] While its on-target effects are well-characterized, a growing body of evidence reveals that lansoprazole exerts numerous off-target effects in various cellular assays. These unintended interactions can have significant implications, ranging from potential therapeutic benefits in oncology to unforeseen adverse drug reactions and drug-drug interactions. This technical guide provides an in-depth overview of the known off-target effects of lansoprazole, presenting quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways to aid researchers in understanding and navigating these complex cellular responses.

### **Data Summary of Lansoprazole's Off-Target Effects**

The following tables summarize the key off-target effects of lansoprazole observed in cellular assays, providing quantitative data for easy comparison.



| Off-Target<br>Effect              | Cellular Context                                          | Experimental<br>Readout                                                                | Lansoprazole<br>Concentration | Reference |
|-----------------------------------|-----------------------------------------------------------|----------------------------------------------------------------------------------------|-------------------------------|-----------|
| CYP1A1/1A2<br>Induction           | Primary Human<br>Hepatocytes                              | Increased mRNA<br>and protein<br>expression                                            | 1-100 μΜ                      | [4]       |
| CYP3A4<br>Induction               | Primary Human<br>Hepatocytes,<br>HepG2 cells              | Increased mRNA<br>and protein<br>expression                                            | 10-100 μΜ                     | [5][6]    |
| ABC Transporter<br>Inhibition     | ABCB1/P-gp and<br>ABCG2<br>overexpressing<br>cancer cells | Reversal of multidrug resistance, increased intracellular drug accumulation            | Not specified                 | [7]       |
| Autophagy<br>Inhibition           | A549 non-small<br>cell lung cancer<br>cells               | Blockade of<br>autophagosome-<br>lysosome fusion,<br>accumulation of<br>LC3-II and p62 | 100 μΜ                        | [8]       |
| Lysosomal<br>Enzyme<br>Inhibition | Cultured cells<br>and mouse<br>spleen                     | Dose-dependent inhibition of lysosomal enzyme activities                               | Dose-dependent                | [9][10]   |
| STAT3 Pathway<br>Inhibition       | A549 cells                                                | Decreased<br>phosphorylation<br>of STAT3                                               | Concentration-<br>dependent   | [11]      |
| PI3K/Akt<br>Pathway<br>Inhibition | A549 cells                                                | Decreased<br>phosphorylation<br>of Akt, mTOR,<br>p70 S6K, and<br>GSK-3β                | Concentration-<br>dependent   | [11]      |
| Raf/ERK<br>Pathway                | A549 cells                                                | Decreased phosphorylation                                                              | Concentration-<br>dependent   | [11]      |



Inhibition

of c-Raf and

**ERK** 

# Key Off-Target Mechanisms and Signaling Pathways Regulation of Drug Metabolism and Efflux

Lansoprazole has been shown to modulate the expression and activity of key proteins involved in drug metabolism and transport, which can lead to significant drug-drug interactions.

Lansoprazole acts as a mixed inducer of Cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP3A4, in human hepatocytes.[12][13] This induction is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[4][5] The S-enantiomer of lansoprazole is generally a more potent inducer of CYP1A genes at lower concentrations (1-10  $\mu$ M), while the R-enantiomer is more potent at higher concentrations (100  $\mu$ M).[4]



Click to download full resolution via product page

Lansoprazole-mediated induction of CYP enzymes.



#### Foundational & Exploratory

Check Availability & Pricing

Lansoprazole can reverse multidrug resistance (MDR) in cancer cells by inhibiting the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2).[7] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs. Lansoprazole appears to competitively bind to the substrate-binding region of these transporters and also promotes their ATPase activity.[7]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Active transport of rhodamine 123 by the human multidrug transporter P-glycoprotein involves two independent outer gates PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of testosterone 6beta-hydroxylation in the reconstituted system with similar ratios of purified CYP3A4, NADPH-cytochrome p450 oxidoreductase and cytochrome B5 to human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20040166554A1 Method for assaying the activity of lysosomal enzymes Google Patents [patents.google.com]
- 6. Omeprazole and Lansoprazole Enantiomers Induce CYP3A4 in Human Hepatocytes and Cell Lines via Glucocorticoid Receptor and Pregnane X Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lansoprazole (LPZ) reverses multidrug resistance (MDR) in cancer through impeding ATP-binding cassette (ABC) transporter-mediated chemotherapeutic drug efflux and lysosomal sequestration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lansoprazole Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining Lysosomal Enzyme Activity Using Fluorogenic Probes PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [Determination of cytochrome P450 3A4 activity with testosterone probe using high performance liquid chromatography] PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Off-Target Effects of Lansoprazole in Cellular Assays: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1245282#off-target-effects-of-lansoprazole-in-cellular-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com